REACTION_CXSMILES
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F[C:2](F)(F)[C:3]([OH:5])=[O:4].C[C@@H:9](NC(=O)O)[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.[Br-].[CH3:22]CN(CC)CC>C1(C)C=CC=CC=1>[CH3:22][O:5][C:3]([C:2]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[CH2:13][NH:12][CH2:11]2)=[O:4] |f:0.1|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated to dryness
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography (silica, 3:2 CH2Cl2 /acetone)
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Name
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|
Type
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product
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Smiles
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COC(=O)C=1C=C2CNCC2=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |